molecular formula C21H21N5O2 B2756574 2-[(3-methoxyphenyl)methyl]-5-methyl-7-[(2-methylphenyl)amino]-2H,3H-[1,2,4]triazolo[4,3-a]pyrimidin-3-one CAS No. 1251621-00-7

2-[(3-methoxyphenyl)methyl]-5-methyl-7-[(2-methylphenyl)amino]-2H,3H-[1,2,4]triazolo[4,3-a]pyrimidin-3-one

Cat. No.: B2756574
CAS No.: 1251621-00-7
M. Wt: 375.432
InChI Key: FVFFTBPQWCGBQT-UHFFFAOYSA-N
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Description

2-[(3-methoxyphenyl)methyl]-5-methyl-7-[(2-methylphenyl)amino]-2H,3H-[1,2,4]triazolo[4,3-a]pyrimidin-3-one is a heterocyclic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring

Scientific Research Applications

2-[(3-methoxyphenyl)methyl]-5-methyl-7-[(2-methylphenyl)amino]-2H,3H-[1,2,4]triazolo[4,3-a]pyrimidin-3-one has a wide range of scientific research applications:

Mechanism of Action

Target of Action

The compound, also known as 2-(3-methoxybenzyl)-5-methyl-7-(2-toluidino)[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one, is a derivative of the 1,2,4-triazole class of compounds . These compounds are known to interact with a variety of targets, including enzymes such as carbonic anhydrase and cholinesterase

Mode of Action

The mode of action of 1,2,4-triazole derivatives often involves hydrogen-bonding and dipole interactions with biological receptors . These interactions can lead to inhibition or modulation of the target’s activity, resulting in therapeutic effects

Biochemical Pathways

1,2,4-triazole derivatives have been associated with a wide range of pharmacological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, and antiviral effects . These activities suggest that the compound may interact with multiple biochemical pathways.

Pharmacokinetics

The pharmacokinetic properties of 1,2,4-triazole derivatives, including absorption, distribution, metabolism, and excretion (ADME), can vary widely depending on the specific structure of the compound . In silico pharmacokinetic and molecular modeling studies have been conducted for some 1,2,4-triazole derivatives

Result of Action

The result of the compound’s action would be dependent on its specific targets and mode of action. Given the wide range of activities associated with 1,2,4-triazole derivatives , the compound could potentially have diverse molecular and cellular effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-methoxyphenyl)methyl]-5-methyl-7-[(2-methylphenyl)amino]-2H,3H-[1,2,4]triazolo[4,3-a]pyrimidin-3-one typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of a hydrazine derivative, followed by cyclization with a suitable aldehyde or ketone to form the triazole ring. Subsequent reactions with various reagents introduce the methoxyphenyl and methylphenyl groups.

Industrial Production Methods

Industrial production of this compound may involve the use of microwave-assisted synthesis, which offers advantages such as reduced reaction times and higher yields. This method involves the use of enaminonitriles and benzohydrazides under microwave conditions, leading to the formation of the desired triazolopyrimidine structure .

Chemical Reactions Analysis

Types of Reactions

2-[(3-methoxyphenyl)methyl]-5-methyl-7-[(2-methylphenyl)amino]-2H,3H-[1,2,4]triazolo[4,3-a]pyrimidin-3-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Comparison with Similar Compounds

Similar Compounds

    Fluconazole: An antifungal agent with a triazole ring.

    Voriconazole: Another antifungal agent with a similar triazole structure.

    Trazodone: An antidepressant with a triazole moiety.

Uniqueness

What sets 2-[(3-methoxyphenyl)methyl]-5-methyl-7-[(2-methylphenyl)amino]-2H,3H-[1,2,4]triazolo[4,3-a]pyrimidin-3-one apart is its unique combination of functional groups and its potential for diverse applications in various fields. The presence of both methoxyphenyl and methylphenyl groups enhances its chemical reactivity and biological activity, making it a valuable compound for further research and development .

Properties

IUPAC Name

2-[(3-methoxyphenyl)methyl]-5-methyl-7-(2-methylanilino)-[1,2,4]triazolo[4,3-a]pyrimidin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O2/c1-14-7-4-5-10-18(14)22-19-11-15(2)26-20(23-19)24-25(21(26)27)13-16-8-6-9-17(12-16)28-3/h4-12H,13H2,1-3H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVFFTBPQWCGBQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC2=NC3=NN(C(=O)N3C(=C2)C)CC4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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